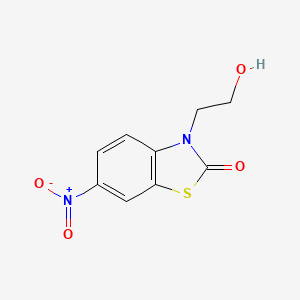
2(3H)-Benzothiazolone, 3-(2-hydroxyethyl)-6-nitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(3H)-Benzothiazolone, 3-(2-hydroxyethyl)-6-nitro- is a chemical compound that belongs to the benzothiazolone family This compound is characterized by the presence of a benzothiazolone core structure, which is a bicyclic compound consisting of a benzene ring fused to a thiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Benzothiazolone, 3-(2-hydroxyethyl)-6-nitro- typically involves the following steps:
Formation of the Benzothiazolone Core: The benzothiazolone core can be synthesized through the cyclization of o-aminothiophenol with carbonyl compounds such as carboxylic acids or esters.
Introduction of the 2-Hydroxyethyl Group: The 2-hydroxyethyl group can be introduced through nucleophilic substitution reactions using ethylene oxide or ethylene chlorohydrin.
Nitration: The nitro group can be introduced through nitration reactions using nitric acid or a mixture of nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of 2(3H)-Benzothiazolone, 3-(2-hydroxyethyl)-6-nitro- may involve large-scale batch or continuous processes. The key steps include:
Raw Material Preparation: Ensuring the availability of high-purity o-aminothiophenol, ethylene oxide, and nitrating agents.
Reaction Control: Maintaining optimal reaction conditions such as temperature, pressure, and reaction time to maximize yield and minimize by-products.
Purification: Using techniques such as crystallization, distillation, and chromatography to purify the final product.
化学反応の分析
Types of Reactions
2(3H)-Benzothiazolone, 3-(2-hydroxyethyl)-6-nitro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The hydroxyethyl group can participate in substitution reactions with halogenating agents or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcoholic solvent.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of 2(3H)-Benzothiazolone, 3-(2-aminoethyl)-6-nitro-.
Substitution: Formation of halogenated derivatives or other substituted products.
科学的研究の応用
2(3H)-Benzothiazolone, 3-(2-hydroxyethyl)-6-nitro- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2(3H)-Benzothiazolone, 3-(2-hydroxyethyl)-6-nitro- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors on cell surfaces, leading to altered cellular responses.
DNA Interaction: Interacting with DNA to modulate gene expression and cellular functions.
類似化合物との比較
Similar Compounds
2(3H)-Benzothiazolone, 3-(2-hydroxyethyl)-: Lacks the nitro group, which may result in different chemical and biological properties.
2(3H)-Benzothiazolone, 3-(2-aminoethyl)-6-nitro-: Contains an amino group instead of a hydroxyethyl group, which may affect its reactivity and applications.
2(3H)-Benzothiazolone, 3-(2-chloroethyl)-6-nitro-: Contains a chloroethyl group, which may enhance its reactivity in substitution reactions.
Uniqueness
2(3H)-Benzothiazolone, 3-(2-hydroxyethyl)-6-nitro- is unique due to the presence of both the hydroxyethyl and nitro groups, which confer specific chemical reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
121899-66-9 |
|---|---|
分子式 |
C9H8N2O4S |
分子量 |
240.24 g/mol |
IUPAC名 |
3-(2-hydroxyethyl)-6-nitro-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C9H8N2O4S/c12-4-3-10-7-2-1-6(11(14)15)5-8(7)16-9(10)13/h1-2,5,12H,3-4H2 |
InChIキー |
MWEVBWFZLWVZQJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])SC(=O)N2CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


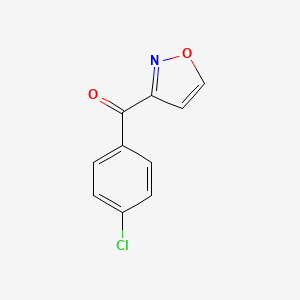
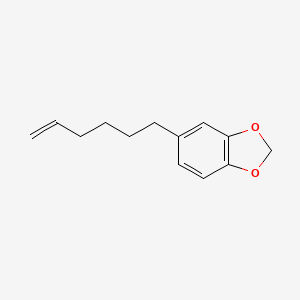
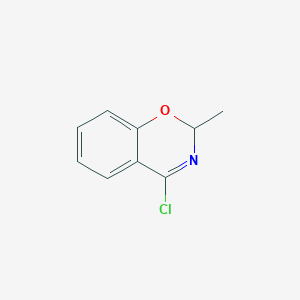
![Benzene, [(2,2,2-trifluoro-1-phenylethyl)thio]-](/img/structure/B14298547.png)

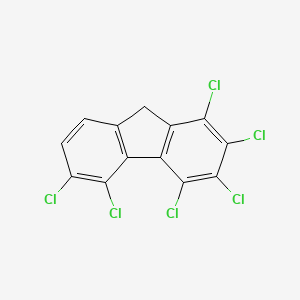
![Carbonic dihydrazide, bis[(4-bromophenyl)methylene]-](/img/structure/B14298570.png)



![N-{[2-({2-[(Butylcarbamoyl)amino]-2-oxoethyl}disulfanyl)ethyl]carbamoyl}propanamide](/img/structure/B14298585.png)
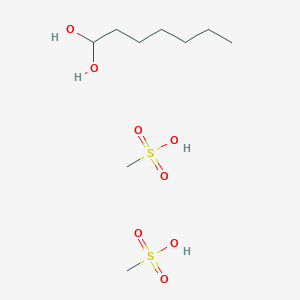
![2-[(Hydrazinylidenemethyl)sulfanyl]-N,N,N-trimethylethan-1-aminium chloride](/img/structure/B14298597.png)
![2-Chloro-8-(methylsulfanyl)dibenzo[b,d]furan](/img/structure/B14298598.png)
